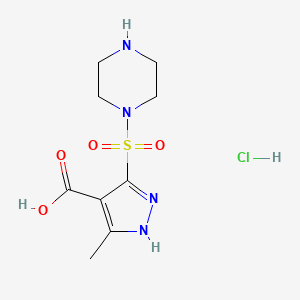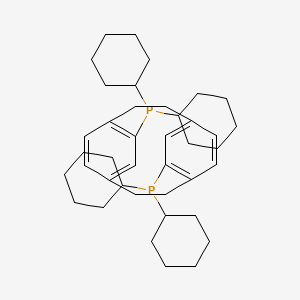![molecular formula C20H34O5 B12513042 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D1 is a bioactive lipid compound derived from arachidonic acid. It belongs to the family of prostaglandins, which are involved in various physiological processes such as inflammation, blood flow regulation, and the induction of labor. Prostaglandin D1 is known for its role in modulating immune responses and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin D1, often involves the use of Corey lactone as a key intermediate. The Corey procedure utilizes δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains . A chemoenzymatic synthesis method has also been developed, which involves the formation of bromohydrin, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale synthesis using the aforementioned chemoenzymatic methods. These methods are designed to be cost-effective and scalable, allowing for the production of prostaglandin-related drugs on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are studied for their enhanced therapeutic properties .
Scientific Research Applications
Prostaglandin D1 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying lipid signaling pathways.
Biology: Plays a role in modulating immune responses and inflammation.
Medicine: Investigated for its potential in treating conditions such as pulmonary arterial hypertension and cancer
Industry: Utilized in the production of prostaglandin-related drugs and therapeutic agents.
Mechanism of Action
Prostaglandin D1 exerts its effects by binding to specific G-protein-coupled receptors on the cell surface. This binding activates various intracellular signaling pathways, leading to diverse biological responses such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses . The molecular targets include specific prostaglandin receptors, which are involved in the regulation of blood pressure, inflammation, and cell survival .
Comparison with Similar Compounds
Prostaglandin E1: Known for its vasodilatory and anti-inflammatory properties.
Prostaglandin F2α: Involved in the induction of labor and regulation of the menstrual cycle.
Prostaglandin I2 (Prostacyclin): Plays a role in inhibiting platelet aggregation and vasodilation.
Uniqueness: Prostaglandin D1 is unique in its specific role in modulating immune responses and its potential therapeutic applications in treating pulmonary arterial hypertension and cancer. Its distinct receptor interactions and signaling pathways set it apart from other prostaglandins .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1 |
InChI Key |
CIMMACURCPXICP-MLHJIOFPSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


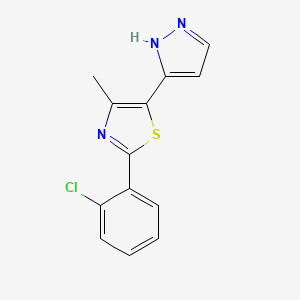
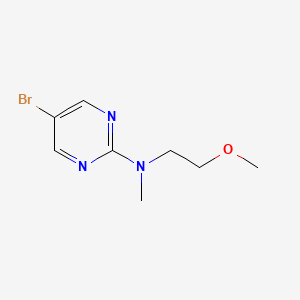
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)
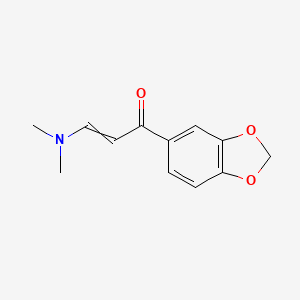

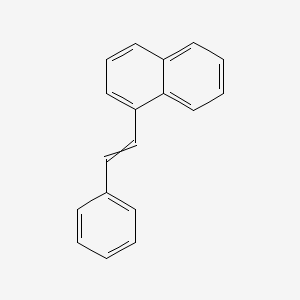
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)

![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)
